(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Overview
Description
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is a chiral aziridine derivative characterized by the presence of a trifluoromethyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor with a tosylating agent. This step often requires the use of a base to facilitate the ring closure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Ring-Opening Reactions: Nucleophiles like amines or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Aziridines: Products with different substituents replacing the trifluoromethyl group.
Functionalized Amines and Alcohols: Products from ring-opening reactions.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Scientific Research Applications
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Employed in the development of novel materials with unique properties, such as fluorinated polymers.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, altering the compound’s reactivity.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aziridine: Lacks the tosyl and ethyl ester groups, resulting in different reactivity and applications.
1-Tosyl-2-aziridinecarboxylate: Does not contain the trifluoromethyl group, leading to variations in chemical behavior.
Ethyl 2-(trifluoromethyl)aziridine-2-carboxylate: Similar structure but without the tosyl group, affecting its synthetic utility.
Uniqueness
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is unique due to the combination of the trifluoromethyl group, tosyl group, and ethyl ester. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c1-3-21-11(18)12(13(14,15)16)8-17(12)22(19,20)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3/t12-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYJPFWFBVNTIU-WHUIICBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718641 | |
Record name | Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644976-57-8 | |
Record name | Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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